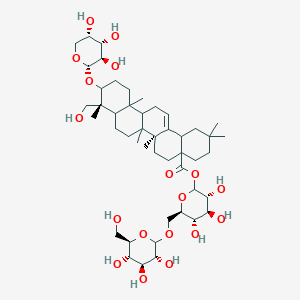

Akebia saponin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Akebia saponin D is a bioactive triterpenoid saponin extracted from the rhizome of Dipsacus asper Wall, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akebia saponin D involves several steps, starting from the extraction of the raw material, Dipsacus asper. The process typically includes:

Extraction: The rhizomes are dried and powdered, followed by extraction using solvents like ethanol or methanol.

Purification: The crude extract undergoes purification through techniques such as column chromatography, which separates this compound based on its chemical properties.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving:

Large-scale extraction: Using industrial-grade solvents and equipment.

Automated purification systems: To ensure consistency and purity.

Quality control: Rigorous testing to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Akebia saponin D undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.

Reduction: Reduction reactions can alter the triterpenoid backbone, potentially modifying its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing or altering its pharmacological properties.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products: The products formed from these reactions can vary widely, but they often include modified saponins with altered biological activities, which are studied for their potential therapeutic benefits .

Scientific Research Applications

Akebia saponin D has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study saponin chemistry and its interactions with other molecules.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Medicine: Demonstrated potential in treating conditions such as osteoporosis, Alzheimer’s disease, and inflammatory disorders

Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Akebia saponin D exerts its effects through several molecular pathways:

Neuroprotection: It activates the PI3K-Akt pathway, promoting the survival and differentiation of neural stem cells and protecting against neuroinflammation.

Anti-inflammatory: It activates AMP-activated protein kinase (AMPK), reducing the production of pro-inflammatory cytokines and alleviating allergic airway inflammation.

Bone health: It stimulates osteoblast activity and inhibits osteoclast formation, contributing to its anti-osteoporotic effects.

Comparison with Similar Compounds

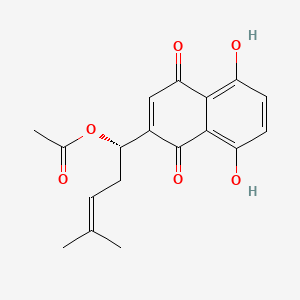

Akebia saponin D is often compared with other triterpenoid saponins such as:

Ginsenosides: Found in ginseng, known for their adaptogenic and anti-inflammatory properties.

Astragalosides: From Astragalus membranaceus, noted for their immune-boosting effects.

Saikosaponins: From Bupleurum species, recognized for their hepatoprotective and anti-inflammatory activities.

Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its potential in treating neurodegenerative diseases, which is less pronounced in other saponins .

Properties

Molecular Formula |

C47H76O18 |

|---|---|

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1 |

InChI Key |

CCRXMHCQWYVXTE-VKJQVCSQSA-N |

Isomeric SMILES |

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B10789782.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789792.png)

![(12S)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B10789798.png)

![(3S,6S,6aS,7R,7aR,8R,9S,10S,11aR,12R,13R)-11a-Acetoxy-1-ethyl-9-hydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate](/img/structure/B10789800.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B10789813.png)

![[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789829.png)

![methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10789850.png)

![[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789857.png)